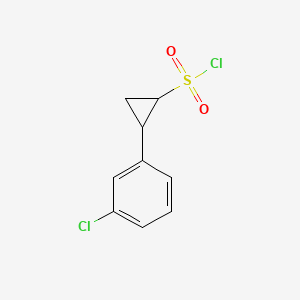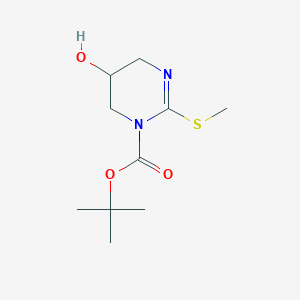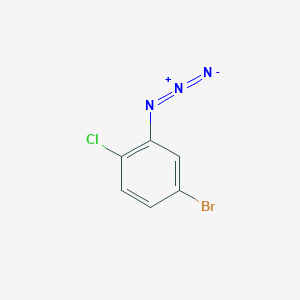
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid ist eine chirale Verbindung mit signifikanten pharmakologischen Eigenschaften. Sie ist strukturell mit Amphetaminen verwandt und bekannt für ihre stimulierende Wirkung auf das zentrale Nervensystem. Diese Verbindung wird oft wegen ihrer potenziellen therapeutischen Anwendungen und ihrer einzigartigen chemischen Eigenschaften untersucht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid umfasst typischerweise die Cyclisierung geeigneter Vorläufer. Eine gängige Methode beinhaltet die Reaktion von (S)-(-)-Alpha-Methylamino- propiophenon mit einem Metallborhydrid oder einer Mischung aus Metallborhydrid und Lewis-Säure . Diese Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die richtige Stereochemie des Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung beruht oft auf denselben Synthesewegen, jedoch im größeren Maßstab. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren sorgt für hohe Ausbeute und Reinheit des Endprodukts. Der Prozess ist optimiert, um Abfall zu minimieren und die Produktionskosten zu senken.
Analyse Chemischer Reaktionen
Reaktionstypen
(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.
Reduktion: Reduktionsreaktionen beinhalten häufig die Hydrierung mit Katalysatoren wie Palladium auf Kohlenstoff.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Aminogruppe auftreten, unter Verwendung von Reagenzien wie Alkylhalogeniden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff als Katalysator.
Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Ketone oder Carbonsäuren.
Reduktion: Bildung des vollständig gesättigten Amins.
Substitution: Bildung von N-alkylierten Derivaten.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.
Biologie: Wird auf seine Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern untersucht.
Medizin: Wird auf seinen potenziellen Einsatz bei der Behandlung von Erkrankungen wie ADHS und Narkolepsie untersucht.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie verwendet.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen hauptsächlich durch die Wirkung als Monoaminoxidase-Hemmer. Dies führt zu einer Erhöhung des Spiegels von Neurotransmittern wie Dopamin, Noradrenalin und Serotonin im Gehirn . Die erhöhten Spiegel dieser Neurotransmitter führen zu verbesserter Stimmung, Wachsamkeit und kognitiver Funktion. Die molekularen Ziele umfassen Monoaminoxidase-Enzyme und verschiedene Neurotransmittertransporter.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ephedrin: Ähnliche stimulierende Wirkungen, jedoch mit einem anderen Wirkmechanismus.
Pseudoephedrin: Wird hauptsächlich als abschwellendes Mittel verwendet, mit geringerer Stimulation des zentralen Nervensystems.
Norephedrin: Ein weiteres Stimulans mit ähnlichen pharmakologischen Eigenschaften.
Einzigartigkeit
(1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid ist aufgrund seiner spezifischen Stereochemie einzigartig, die im Vergleich zu seinen Isomeren und verwandten Verbindungen unterschiedliche pharmakologische Eigenschaften verleiht .
Dieser detaillierte Artikel bietet einen umfassenden Überblick über (1R,2S)-1-Methyl-2-phenylcyclopropan-1-amin-Hydrochlorid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1613473-89-4 |
|---|---|
Molekularformel |
C10H14ClN |
Molekulargewicht |
183.68 g/mol |
IUPAC-Name |
(1R,2S)-1-methyl-2-phenylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)7-9(10)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-,10+;/m0./s1 |
InChI-Schlüssel |
ATFVTRDQCBBLIQ-BAUSSPIASA-N |
Isomerische SMILES |
C[C@]1(C[C@H]1C2=CC=CC=C2)N.Cl |
Kanonische SMILES |
CC1(CC1C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)







